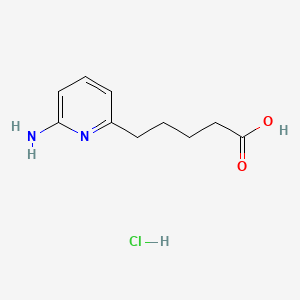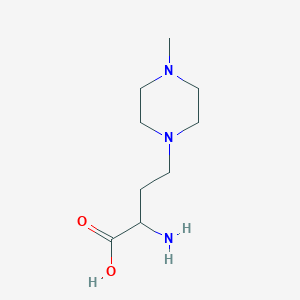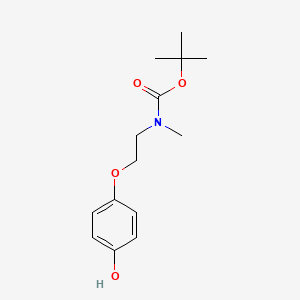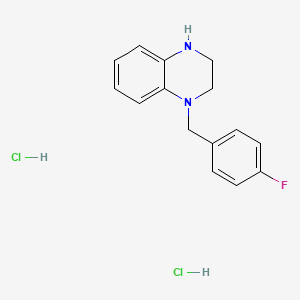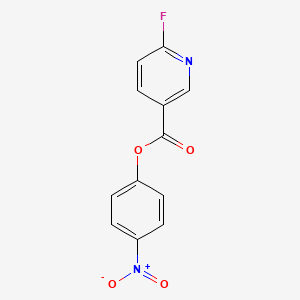
4-Nitrophenyl 6-Fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 6-Fluoronicotinate is a chemical compound with the molecular formula C12H7FN2O4 . It is an ester derived from 6-fluoronicotinic acid and 4-nitrophenol. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 6-Fluoronicotinate typically involves the esterification of 6-fluoronicotinic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl 6-Fluoronicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-fluoronicotinic acid and 4-nitrophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., mercaptoethanol). The reactions are typically carried out in solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: The major products are the substituted nicotinic acid derivatives.
Hydrolysis: The major products are 6-fluoronicotinic acid and 4-nitrophenol.
Applications De Recherche Scientifique
4-Nitrophenyl 6-Fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme kinetics and mechanisms, especially in the context of esterases and amidases.
Medicine: It is used in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: It is utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 6-Fluoronicotinate involves its interaction with nucleophiles, leading to the formation of substituted products. In biological systems, the compound can act as a substrate for enzymes such as esterases, which catalyze the hydrolysis of the ester bond. This results in the release of 6-fluoronicotinic acid and 4-nitrophenol, which can be further metabolized or utilized in various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl Acetate: Similar ester structure but with an acetate group instead of a nicotinate group.
4-Nitrophenyl Benzoate: Similar ester structure but with a benzoate group instead of a nicotinate group.
6-Fluoronicotinic Acid: The parent acid of 4-Nitrophenyl 6-Fluoronicotinate.
Uniqueness: this compound is unique due to the presence of both a nitrophenyl ester group and a fluoronicotinic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H7FN2O4 |
|---|---|
Poids moléculaire |
262.19 g/mol |
Nom IUPAC |
(4-nitrophenyl) 6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H7FN2O4/c13-11-6-1-8(7-14-11)12(16)19-10-4-2-9(3-5-10)15(17)18/h1-7H |
Clé InChI |
MVGVTNGDNJJFMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


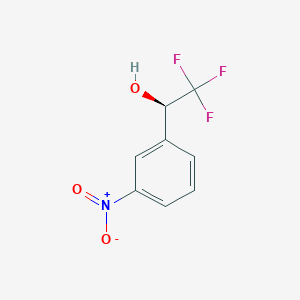
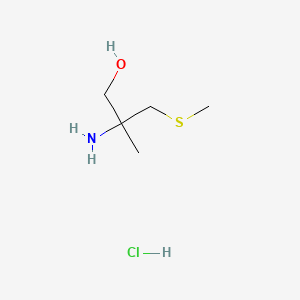
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)

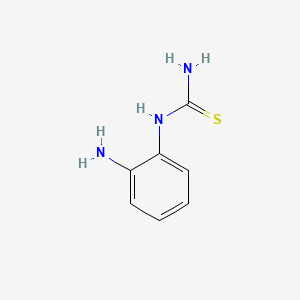
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)

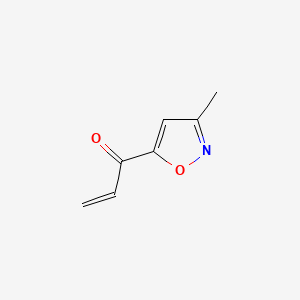
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
